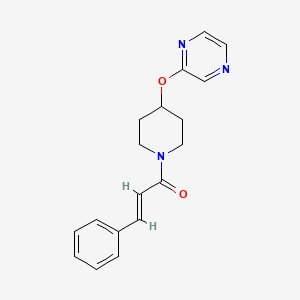
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound with the molecular formula C18H19N3O2, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antiviral, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a phenyl group attached to a prop-2-en-1-one backbone and a piperidine moiety substituted with a pyrazinyl ether. Its structure is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 g/mol |
| Purity | ≥95% |
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | COX Enzyme Targeted |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | 0.04 ± 0.09 | COX-1 |
| (E)-3-phenyl... | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity, showcasing the compound's potential as an anti-inflammatory agent.
2. Antiviral Activity
The antiviral potential of compounds related to this compound has been explored in various studies. For instance, derivatives have shown activity against viruses such as HIV and HSV, indicating their potential as therapeutic agents in viral infections.
Case Study: Antiviral Screening of Piperidine Derivatives
In a study evaluating a series of piperidine derivatives, certain compounds demonstrated moderate protection against Coxsackievirus B (CVB) and Herpes Simplex Virus type 1 (HSV-1). The findings suggest that modifications on the piperidine ring can enhance antiviral efficacy.
3. Anticancer Activity
The anticancer properties of similar compounds have also been documented. Studies focusing on piperidine-based derivatives have reported their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound C | MCF7 (Breast Cancer) | 5.0 |
| Compound D | HeLa (Cervical Cancer) | 7.5 |
| (E)-3-phenyl... | TBD | TBD |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or piperidine rings can significantly impact potency and selectivity for specific biological targets.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(7-6-15-4-2-1-3-5-15)21-12-8-16(9-13-21)23-17-14-19-10-11-20-17/h1-7,10-11,14,16H,8-9,12-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWYYNCSPLBEF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














